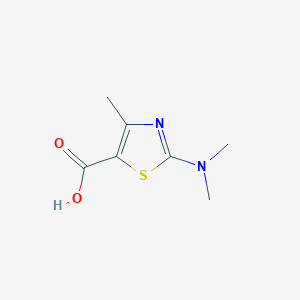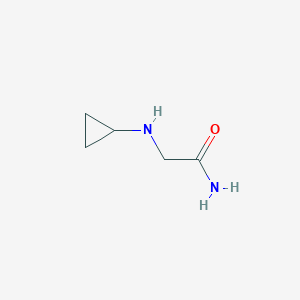
4'-Thiomethyl-3-(4-thiomethylphenyl)propiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Thiomethyl-3-(4-thiomethylphenyl)propiophenone is a chemical compound with the molecular formula C17H18OS2 . It is used in scientific research and has diverse applications, including drug synthesis and material science.
Molecular Structure Analysis
The molecular structure of 4’-Thiomethyl-3-(4-thiomethylphenyl)propiophenone consists of 17 carbon atoms, 18 hydrogen atoms, and 2 sulfur atoms . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
The physical and chemical properties of 4’-Thiomethyl-3-(4-thiomethylphenyl)propiophenone include a molecular weight of 302.46 g/mol . More detailed properties can be found in databases like PubChem .Wissenschaftliche Forschungsanwendungen
Green Chemistry and Synthesis
4'-Thiomethyl-3-(4-thiomethylphenyl)propiophenone and its derivatives have been explored for their potential in green chemistry. The synthesis of related compounds has been achieved through less polluting routes, contributing to waste minimization and more sustainable chemical processes. For instance, 4-benzyloxy propiophenone, an important active pharmaceutical intermediate, has been synthesized using liquid–liquid–liquid phase-transfer catalysis, a method offering improved selectivity and environmental benefits (Yadav & Sowbna, 2012).
Material Science and Liquid Crystals
Compounds containing the thiomethyl group, similar to 4'-Thiomethyl-3-(4-thiomethylphenyl)propiophenone, are of interest in material science, particularly in the field of liquid crystals. Studies have focused on the synthesis and properties of such compounds, investigating their mesogenic properties, birefringence, and dielectric anisotropy. This research contributes to the understanding of how such compounds can be used in devices like thin-film transistors and organic light-emitting transistors (Goulding et al., 1995).
Photodegradation and Environmental Applications
The study of the photodegradation process of compounds structurally similar to 4'-Thiomethyl-3-(4-thiomethylphenyl)propiophenone can provide insights into environmental remediation and the stability of chemical compounds under light exposure. For example, the photodegradation of 4-thiomethyl-N-methylphenylcarbamate has been extensively studied, revealing the photodegradation products and the kinetics of the process (Addison & Cote, 1992).
Eigenschaften
IUPAC Name |
1,3-bis(4-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18OS2/c1-19-15-8-3-13(4-9-15)5-12-17(18)14-6-10-16(20-2)11-7-14/h3-4,6-11H,5,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKJIXLJQWBJTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644371 |
Source


|
| Record name | 1,3-Bis[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Thiomethyl-3-(4-thiomethylphenyl)propiophenone | |
CAS RN |
898781-01-6 |
Source


|
| Record name | 1-Propanone, 1,3-bis[4-(methylthio)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898781-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Bis[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Ethyl 8-[3-(azetidin-1-ylmethyl)phenyl]-8-oxooctanoate](/img/structure/B1343386.png)
![3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methoxybenzophenone](/img/structure/B1343387.png)
![3'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-trifluorobenzophenone](/img/structure/B1343389.png)
![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone](/img/structure/B1343390.png)